molecular formula C20H16FN5OS B15043417 (4E)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15043417
M. Wt: 393.4 g/mol
InChI Key: RIGMFDCNGOGIFU-UHFFFAOYSA-N
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Description

(4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a combination of fluorophenyl, methylphenyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Involving the reaction of hydrazine derivatives with aldehydes or ketones.

    Cyclization Reactions: Formation of the pyrazole ring through intramolecular cyclization.

    Substitution Reactions: Introduction of fluorophenyl and methylphenyl groups through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Industrial Chemistry: Employed as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Key pathways involved include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE exhibits unique structural features that contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C20H16FN5OS

Molecular Weight

393.4 g/mol

IUPAC Name

4-[(4-fluorophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H16FN5OS/c1-12-3-5-14(6-4-12)17-11-28-20(22-17)26-19(27)18(13(2)25-26)24-23-16-9-7-15(21)8-10-16/h3-11,25H,1-2H3

InChI Key

RIGMFDCNGOGIFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=C(C=C4)F

Origin of Product

United States

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